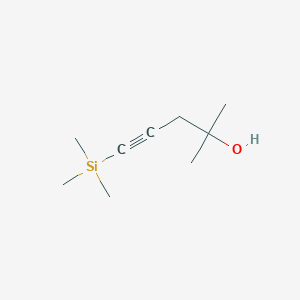
2-Methyl-5-trimethylsilylpent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-trimethylsilylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pent-4-yn-2-ol backbone with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 2-methyl-1-pentyne.
Trimethylsilylation: The alkyne undergoes a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N).
Hydroboration-Oxidation: The resulting trimethylsilyl-alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl group, depending on the desired functional group.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-Methyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Its unique properties make it valuable in materials science and the development of new chemical processes.
Mécanisme D'action
The mechanism by which 2-Methyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Methyl-5-trimethylsilylpent-4-yn-2-ol: A structural isomer with a different position of the methyl group.
Trimethylsilylalkynes: Other alkyne derivatives with trimethylsilyl groups.
Uniqueness: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol is unique due to its specific structural features, which influence its reactivity and applications
Propriétés
IUPAC Name |
2-methyl-5-trimethylsilylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,10)7-6-8-11(3,4)5/h10H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIUHXUETKEUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














